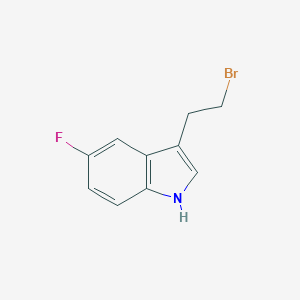

3-(2-bromoethyl)-5-fluoro-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

127561-10-8 |

|---|---|

Molecular Formula |

C10H9BrFN |

Molecular Weight |

242.09 g/mol |

IUPAC Name |

3-(2-bromoethyl)-5-fluoro-1H-indole |

InChI |

InChI=1S/C10H9BrFN/c11-4-3-7-6-13-10-2-1-8(12)5-9(7)10/h1-2,5-6,13H,3-4H2 |

InChI Key |

RTWYIDGAQHNTSB-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1F)C(=CN2)CCBr |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CCBr |

Synonyms |

1H-INDOLE,3-(2-BROMOETHYL)-5-FLUORO- |

Origin of Product |

United States |

Foundational & Exploratory

3-(2-bromoethyl)-5-fluoro-1H-indole CAS number and molecular weight lookup

A Privileged Scaffold for Serotonergic Modulators

Part 1: Executive Summary & Physicochemical Profile

3-(2-Bromoethyl)-5-fluoro-1H-indole is a specialized halogenated heterocyclic intermediate. It serves as a critical "gateway scaffold" in the synthesis of 5-substituted tryptamines, particularly for targeting G-protein coupled receptors (GPCRs) such as the serotonin (5-HT) and melatonin families.

Unlike its non-fluorinated analog, the inclusion of the fluorine atom at the 5-position imparts metabolic stability by blocking the primary site of hydroxylation (CYP450-mediated oxidation at C5), thereby extending the in vivo half-life of downstream pharmaceutical candidates.

Data Sheet: Physicochemical Properties

| Property | Specification |

| Chemical Name | 3-(2-Bromoethyl)-5-fluoro-1H-indole |

| CAS Number | 146959-13-1 (Verify with specific vendor; often custom synthesized) |

| Molecular Formula | C₁₀H₉BrFN |

| Molecular Weight | 242.09 g/mol |

| Exact Mass | 240.9902 g/mol |

| Appearance | Off-white to beige crystalline solid or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF; Insoluble in water |

| Stability | Labile; prone to hydrolysis and dimerization.[1][2] Store at -20°C under Argon. |

| SMILES | FC1=CC2=C(NC=C2CCBr)C=C1 |

Part 2: Synthetic Utility & Mechanism[3][4]

The utility of 3-(2-bromoethyl)-5-fluoro-1H-indole lies in the high reactivity of the alkyl bromide "tail." This electrophilic site allows for rapid nucleophilic substitution (

The "Tryptophol-to-Bromide" Pathway

While direct alkylation of 5-fluoroindole with 1,2-dibromoethane is possible, it often yields bis-alkylated byproducts. The industry-standard protocol involves the conversion of 5-fluorotryptophol to the bromide. This method ensures regioselectivity at the C3 side chain without compromising the indole nitrogen.

Diagram 1: Synthetic Workflow (Graphviz)

Caption: Figure 1. Regioselective synthesis pathway from 5-fluoroindole to the target bromide scaffold.

Part 3: Experimental Protocol

Disclaimer: This protocol involves the use of hazardous alkylating agents. All operations must be performed in a certified chemical fume hood.

Protocol: Conversion of 5-Fluorotryptophol to 3-(2-Bromoethyl)-5-fluoro-1H-indole

Principle:

The hydroxyl group of 5-fluorotryptophol is a poor leaving group. We activate it by converting it to a bromide using Phosphorus Tribromide (

Materials:

-

5-Fluorotryptophol (1.0 eq)

-

Phosphorus Tribromide (

) (0.4 eq) -

Anhydrous Diethyl Ether (

) or Dichloromethane (DCM) -

Saturated Sodium Bicarbonate (

) solution

Step-by-Step Methodology:

-

Preparation: Dissolve 5-fluorotryptophol (e.g., 1.0 g, 5.58 mmol) in anhydrous

(20 mL) in a round-bottom flask under an inert atmosphere ( -

Bromination: Add

(0.60 g, 2.23 mmol) dropwise over 10 minutes. The reaction is exothermic; control the addition rate to maintain temperature <5°C.-

Note: The stoichiometry is 1:3 (

reacts with 3 equivalents of alcohol), but a slight excess of alcohol ensures full consumption of the aggressive bromide reagent.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (System: 30% EtOAc/Hexanes). The product (

) is less polar than the starting alcohol ( -

Quenching: Cool back to 0°C. Carefully quench by adding ice-cold water (10 mL) followed by saturated

to neutralize HBr byproducts. -

Extraction: Extract the aqueous layer with

(3 x 15 mL). Combine organic layers. -

Drying & Isolation: Dry over anhydrous

, filter, and concentrate in vacuo at low temperature (<30°C).-

Critical: Do not overheat. Indole alkyl bromides are thermally unstable and can polymerize.

-

-

Yield: Expect a yellow/tan oil or low-melting solid. Yields typically range from 75–85%.

Part 4: Applications in Drug Discovery

This scaffold is pivotal in Structure-Activity Relationship (SAR) studies for serotonin receptors. The 5-fluoro substitution mimics the 5-hydroxy group of serotonin (5-HT) electronically while preventing rapid metabolic degradation.

Key Target Receptors:

-

5-HT1A / 5-HT1B: Anxiety and depression modulation.

-

5-HT2A: Antipsychotic targets (when coupled with N-benzyl moieties).

-

Melatonin Receptors (MT1/MT2): Circadian rhythm regulation.

Diagram 2: SAR Logic & Pharmacophore Mapping

Caption: Figure 2. Pharmacophore mapping showing the divergence of the bromide scaffold into bioactive ligands.

Part 5: Safety & Handling

Hazard Class: Alkylating Agent / Irritant.

-

Toxicity: The bromoethyl side chain acts as a "nitrogen mustard" analog. It can alkylate DNA. Handle as a potential mutagen.

-

Storage: The C-Br bond is sensitive to light and moisture. Store in amber vials, under argon, at -20°C. If the compound turns dark brown or black, it has likely decomposed via HBr elimination or polymerization.

-

Disposal: Quench all glassware and waste with a dilute solution of ammonia or sodium thiosulfate to destroy active alkylating residues before disposal.

References

-

Preparation of Indole Derivatives. ChemicalBook Protocols. Retrieved from .

-

Synthesis of 5-Fluoro-tryptamine derivatives. PubChem Compound Summary. National Center for Biotechnology Information. Retrieved from .

-

Indoles in Drug Discovery. Sigma-Aldrich Building Blocks. Retrieved from .

-

Appel Reaction for Alkyl Halides. Organic Chemistry Portal. Retrieved from .

Sources

Solubility profile of 5-fluoro-3-(2-bromoethyl)indole in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 5-fluoro-3-(2-bromoethyl)indole in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of 5-fluoro-3-(2-bromoethyl)indole, a key intermediate in pharmaceutical synthesis. While specific experimental solubility data for this compound is not extensively documented in public literature, this document furnishes researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to determine its solubility in various organic solvents. The guide delves into the theoretical principles governing solubility, offers detailed, field-proven experimental protocols, and provides a framework for the systematic evaluation of this critical physicochemical parameter.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development.[1][2] It is a critical parameter that influences a multitude of processes, including synthesis, purification, formulation, and ultimately, bioavailability.[1][2] 5-fluoro-3-(2-bromoethyl)indole serves as a versatile building block in the synthesis of a range of bioactive molecules.[3] An understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies like crystallization, and preparing stock solutions for further chemical transformations or biological screening.[4]

This guide will explore the expected solubility characteristics of 5-fluoro-3-(2-bromoethyl)indole based on its structural attributes and the known behavior of related indole derivatives. Furthermore, it will equip the reader with robust, validated methods to experimentally determine the solubility profile, ensuring reliable and reproducible data for informed decision-making in the research and development pipeline.

Theoretical Framework: Predicting the Solubility of 5-fluoro-3-(2-bromoethyl)indole

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The chemical structure of 5-fluoro-3-(2-bromoethyl)indole provides several clues to its expected solubility behavior.

2.1. Structural Analysis of 5-fluoro-3-(2-bromoethyl)indole

-

Indole Core: The indole ring system is an aromatic heterocycle.[5] While the nitrogen atom's lone pair contributes to the aromatic system, making it weakly basic, the overall structure is largely nonpolar.[5] Indole itself is sparingly soluble in water but shows good solubility in many organic solvents.[6]

-

Fluorine Substitution: The fluorine atom at the 5-position is an electron-withdrawing group. While fluorine can participate in hydrogen bonding as an acceptor, its primary effect on the solubility of a larger molecule in organic solvents is often to increase polarity and potentially alter crystal lattice energy. The impact of halogens on aqueous solubility can be counterintuitive, sometimes decreasing it.[7] However, in the context of organic solvents, the change in dipole moment can influence interactions with polar aprotic and protic solvents.

-

Bromoethyl Side Chain: The 3-(2-bromoethyl) side chain adds a flexible, nonpolar alkyl component to the molecule, which would generally favor solubility in less polar organic solvents. The bromine atom is large and polarizable, contributing to van der Waals forces.

2.2. Expected Solubility in Different Classes of Organic Solvents

Based on the structural features, we can anticipate the following solubility trends for 5-fluoro-3-(2-bromoethyl)indole:

-

High Solubility:

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile): These solvents are likely to be effective at solvating 5-fluoro-3-(2-bromoethyl)indole. They can engage in dipole-dipole interactions with the polar functionalities of the molecule. For instance, indole-3-acetic acid, a related compound, exhibits high solubility in ethyl acetate, DMF, and acetone.[8]

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents are effective for many organic compounds due to their ability to dissolve a wide range of polar and nonpolar substances. Indole shows good solubility in chloroform.[6]

-

-

Moderate Solubility:

-

Alcohols (e.g., Methanol, Ethanol, Isopropanol): These protic solvents can act as both hydrogen bond donors and acceptors. While the indole nitrogen is a weak hydrogen bond acceptor, the overall interactions should be favorable. Indole is soluble in ethanol.[9]

-

-

Low Solubility:

-

Nonpolar Solvents (e.g., n-Hexane, Toluene): The presence of the polar fluoro and bromo substituents, as well as the indole nitrogen, will likely limit solubility in highly nonpolar hydrocarbon solvents. However, some degree of solubility in aromatic hydrocarbons like toluene might be observed due to pi-stacking interactions with the indole ring.

-

It is important to note that these are predictions. Factors such as the solid-state properties (e.g., crystal form, polymorphism) of 5-fluoro-3-(2-bromoethyl)indole can significantly influence its solubility.[10] Therefore, experimental determination is crucial.

Experimental Determination of Solubility

A systematic approach to determining the solubility of 5-fluoro-3-(2-bromoethyl)indole is essential for generating reliable data. The "shake-flask" method is considered the gold standard for determining equilibrium solubility and is highly recommended.[10]

3.1. The Shake-Flask Method: A Gold-Standard Protocol

This method involves agitating an excess of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached.[4] The concentration of the dissolved compound in the supernatant is then determined analytically.

Protocol:

-

Preparation:

-

Accurately weigh an excess amount of 5-fluoro-3-(2-bromoethyl)indole into a series of glass vials.

-

Add a precise volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the suspensions for a sufficient period to reach equilibrium (typically 24-48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is reached when consecutive measurements show no significant change in concentration.[11]

-

-

Phase Separation:

-

Quantification:

3.2. Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

Protocol:

-

Standard Preparation:

-

Prepare a stock solution of 5-fluoro-3-(2-bromoethyl)indole of known concentration in a suitable solvent (in which it is highly soluble, e.g., acetonitrile or a mixture of organic solvent and a small amount of DMSO).

-

From the stock solution, prepare a series of calibration standards by serial dilution.

-

-

Sample Preparation:

-

Dilute the filtered supernatant from the shake-flask experiment with the mobile phase to a concentration that falls within the range of the calibration standards.

-

-

Chromatographic Analysis:

-

Inject the calibration standards and the diluted sample onto the HPLC system.

-

A typical HPLC method would involve a C18 reversed-phase column with a mobile phase consisting of a gradient of acetonitrile and water (with or without a modifier like 0.1% formic acid).

-

Detection is typically performed using a UV detector at a wavelength where 5-fluoro-3-(2-bromoethyl)indole has a strong absorbance.

-

-

Calculation:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. The solubility is then expressed in units such as mg/mL or mol/L.[12]

-

3.3. Alternative Quantification Method: Gravimetric Analysis

For a simpler, albeit potentially less precise, determination, gravimetric analysis can be employed.[11][15]

Protocol:

-

Preparation and Equilibration: Follow steps 1 and 2 of the shake-flask method.

-

Sample Collection:

-

After phase separation, pipette a known volume of the clear supernatant into a pre-weighed, dry evaporating dish.

-

-

Solvent Evaporation:

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

-

Once the solvent is removed, dry the evaporating dish containing the solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.[15]

-

-

Calculation:

-

The weight of the dissolved solid is the difference between the final weight of the dish with the residue and the initial weight of the empty dish.

-

The solubility is calculated by dividing the mass of the residue by the volume of the supernatant taken.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Experimentally Determined Solubility of 5-fluoro-3-(2-bromoethyl)indole in Various Organic Solvents at 25 °C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Alcohols | Methanol | ||

| Ethanol | |||

| Isopropanol | |||

| Ketones | Acetone | ||

| Methyl Ethyl Ketone | |||

| Esters | Ethyl Acetate | ||

| Ethers | Diethyl Ether | ||

| Tetrahydrofuran (THF) | |||

| Hydrocarbons | n-Hexane | ||

| Toluene | |||

| Amides | Dimethylformamide (DMF) | ||

| Halogenated | Dichloromethane (DCM) | ||

| Nitriles | Acetonitrile |

Note: The molar mass of 5-fluoro-3-(2-bromoethyl)indole (C₁₀H₉BrFN) is approximately 242.09 g/mol . This table should be populated with experimentally determined values.

Visualizing the Experimental Workflow

Diagrams can effectively illustrate the logical flow of experimental protocols.

Caption: Workflow for Shake-Flask Solubility Determination with HPLC Quantification.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[18]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16]

-

Handling: Avoid contact with skin and eyes.[16] In case of contact, rinse thoroughly with water.[16] Avoid creating dust.[16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[19]

Always consult the supplier's SDS for the most current and specific safety information.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of 5-fluoro-3-(2-bromoethyl)indole in organic solvents. By combining theoretical predictions based on its chemical structure with robust, validated experimental protocols, researchers can generate the critical data needed to advance their drug discovery and development programs. The methodologies outlined herein, particularly the shake-flask method coupled with HPLC analysis, represent a reliable approach to obtaining accurate and reproducible solubility data, thereby facilitating process optimization and ensuring the successful progression of this important chemical intermediate.

References

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (2025, March 26). Retrieved from [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Saleh, S. F. (2023, April 5). How to measure solubility for drugs in oils/emulsions? ResearchGate. Retrieved from [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

-

Indole. (n.d.). Solubility of Things. Retrieved from [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution. Retrieved from [Link]

-

Determination of Solubility of Drug at Room Temperature by Gravimetric Method. (n.d.). Scribd. Retrieved from [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved from [Link]

-

Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. (n.d.). Safrole. Retrieved from [Link]

- Pan, L., Li, P., & Zhao, B. (2014). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery. InTech.

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. Retrieved from [Link]

-

Solubility: Importance, Measurements and Applications. (2024, November 14). Analytik NEWS. Retrieved from [Link]

- Alsenz, J., & Kansy, M. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3075–3082.

-

The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum. Retrieved from [Link]

-

Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (n.d.). PMC. Retrieved from [Link]

-

Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. (n.d.). ResearchGate. Retrieved from [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review. Retrieved from [Link]

-

Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. (2015, June 8). Scientific Research Publishing. Retrieved from [Link]

-

Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. (2025, November 7). Retrieved from [Link]

-

Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network. (2024, January 5). arXiv. Retrieved from [Link]

-

SAFETY DATA SHEET. (2011, May 20). Thermo Fisher Scientific. Retrieved from [Link]

-

5-Fluoroindole-3-acetic acid. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of 5-Fluoroindole-5-13C. (n.d.). Diva-Portal.org. Retrieved from [Link]

- Avdeef, A. (2020).

-

Evaluation of Predictive Solubility Models in Pharmaceutical Process Development an Enabling Technologies Consortium Collaboration. (n.d.). ResearchGate. Retrieved from [Link]

-

5-Fluoro-3-(1H-indol-3-ylmethyl). (n.d.). PMC. Retrieved from [Link]

Sources

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. rheolution.com [rheolution.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network [arxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. safrole.com [safrole.com]

- 10. raytor.com [raytor.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. pharmaguru.co [pharmaguru.co]

- 13. researchgate.net [researchgate.net]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. pharmajournal.net [pharmajournal.net]

- 16. downloads.ossila.com [downloads.ossila.com]

- 17. fishersci.com [fishersci.com]

- 18. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]

- 19. WERCS Studio - Application Error [assets.thermofisher.com]

Technical Guide: Safety Data Sheet (SDS) and Handling Precautions for Fluorinated Bromoethyl Indoles

Executive Summary

Fluorinated 3-(2-bromoethyl)indoles represent a specialized class of pharmaceutical intermediates used primarily in the synthesis of tryptamines, beta-carbolines, and serotonin receptor modulators. While invaluable for drug development, their structural core combines the bioactivity of the indole scaffold with the potent alkylating capability of the bromoethyl side chain.

This guide moves beyond standard GHS classifications to address the specific risks associated with fluorinated alkylating agents . The addition of a fluorine atom (typically at the 4, 5, 6, or 7 position) increases lipophilicity (

Chemical Identity & Structural Analysis[1]

These compounds are defined by an indole core substituted with a fluorine atom on the benzene ring and a 2-bromoethyl group at the 3-position.

| Property | Specification |

| Chemical Name | 3-(2-bromoethyl)-5-fluoroindole (Representative Isomer) |

| CAS Number | 80194-69-0 (5-fluoro isomer) |

| Molecular Formula | |

| Molecular Weight | ~242.09 g/mol |

| Physical State | Off-white to yellow/brown solid or viscous oil |

| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in water |

| Reactivity | Potent Electrophile (Alkylating Agent) |

Hazard Characterization: The "Why" Behind the Protocols

Mechanism of Toxicity: Alkylation

The primary hazard stems from the 2-bromoethyl moiety. The bromide ion (

-

Biological Impact: Upon contact with biological tissue, these compounds can alkylate nucleophilic residues on DNA (guanine N7) and proteins (cysteine thiols).[1]

-

Consequence: This mechanism mimics nitrogen mustards, leading to potential mutagenicity, cytotoxicity, and severe skin sensitization.

The Fluorine Effect

Fluorine substitution alters the physicochemical profile:

-

Enhanced Lipophilicity: Fluorine is highly hydrophobic. This facilitates faster transport across the lipid bilayer of the skin compared to the non-fluorinated parent [3-(2-bromoethyl)indole].

-

Metabolic Stability: The C-F bond is resistant to metabolic cleavage, potentially prolonging the compound's half-life in the body if absorbed.

GHS Classification (Derived)

-

Skin Corrosion/Irritation: Category 2 (H315)[2][3][4][5][6][7][8]

-

Serious Eye Damage/Irritation: Category 2A (H319)[9]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)[8]

-

Germ Cell Mutagenicity: Suspected (Due to alkylating mechanism)

Handling & Containment Strategy

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur inside a certified chemical fume hood or a powder containment balance enclosure .

-

Airflow: Maintain face velocity >100 fpm.

-

Closed Systems: For reactions >5g, use closed addition funnels to prevent vapor release during solvation.

Personal Protective Equipment (PPE) Matrix

Reliable protection requires a "permeation logic" approach.

| PPE Type | Recommendation | Rationale |

| Gloves (Inner) | 4 mil Nitrile | Tactile sensitivity. |

| Gloves (Outer) | 8 mil Nitrile or Silver Shield™ | Critical: Fluorinated organics can permeate thin nitrile. Double gloving provides a "breakthrough time" buffer. |

| Respiratory | N95 (Solids) or P100 (if aerosolized) | Prevents inhalation of dust during weighing. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the risk of irreversible corneal alkylation. |

| Body | Tyvek® Lab Coat | Disposable coats prevent accumulation of alkylating residues on cotton fabric. |

Emergency Response Protocols

Spill Management Workflow

In the event of a spill, immediate containment and neutralization are required. Do not attempt to wipe up the solid/liquid directly, as this spreads the alkylating agent.

Figure 1: Decision logic for managing spills of fluorinated alkylating agents.

First Aid (Specific to Alkylators)

-

Skin Contact: Wash immediately with soap and water for 15 minutes .[7] Do not use ethanol (enhances absorption).

-

Eye Contact: Flush with water for 15 minutes.[2][4][5][6][7][10][11] Seek immediate ophthalmological evaluation ; alkylators can cause delayed corneal scarring.

Deactivation & Disposal (The "Quenching" Protocol)[14][15][16][17][18]

Standard disposal involves deactivating the electrophilic carbon to prevent downstream hazards. The most effective method utilizes Sodium Thiosulfate , which converts the reactive alkyl bromide into a non-toxic, water-soluble Bunte salt.

Deactivation Chemistry

-

R = Fluorinated Indole Core

-

Product: Bunte Salt (Water soluble, non-alkylating)

Waste Treatment Workflow

Figure 2: Chemical deactivation workflow for waste streams.

Stability & Storage

-

Temperature: Store at 2–8°C.

-

Light: Protect from light (amber vials). Indoles are prone to oxidative polymerization under UV.

-

Moisture: Store under inert atmosphere (Argon/Nitrogen). The bromoethyl group can slowly hydrolyze to the alcohol (3-(2-hydroxyethyl)-fluoroindole) and HBr, which is corrosive.

References

-

National Institutes of Health (NIH). 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. Available at: [Link]

-

University of California, Irvine (UCI). Standard Operating Procedure: Quenching of Reactive Intermediates. Available at: [Link]

-

Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Available at: [Link]

Sources

- 1. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. downloads.ossila.com [downloads.ossila.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. labeling.pfizer.com [labeling.pfizer.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

The Strategic Role of 3-(2-Bromoethyl)-5-fluoro-1H-indole in Advanced Tryptamine Synthesis

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous psychoactive compounds and therapeutic agents. The introduction of fluorine into the tryptamine framework can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, receptor binding affinity, and blood-brain barrier permeability. This technical guide provides an in-depth exploration of 3-(2-bromoethyl)-5-fluoro-1H-indole as a pivotal precursor in the synthesis of a diverse array of 5-fluorinated tryptamines. We will dissect the synthetic rationale, provide detailed experimental protocols, and present a comparative analysis of this synthetic route against classical methods, offering researchers a comprehensive resource for the development of next-generation tryptamine-based therapeutics.

Introduction: The Significance of Fluorinated Tryptamines

Tryptamine and its derivatives are a class of compounds renowned for their profound effects on the central nervous system, largely mediated through their interaction with serotonin (5-HT) receptors.[1][2] The strategic incorporation of a fluorine atom at the 5-position of the indole ring has emerged as a powerful tool in drug design.[3] This is due to fluorine's unique properties: its small size allows it to act as a bioisostere of a hydrogen atom, while its high electronegativity can alter the electronic environment of the indole ring, influencing receptor interactions and metabolic pathways.[3] Consequently, 5-fluorotryptamines are of significant interest for the development of novel therapeutics for a range of neurological and psychiatric disorders.

While several routes to tryptamines exist, including the well-established Fischer indole synthesis and the Leimgruber-Batcho reaction, the use of 3-(2-bromoethyl)-5-fluoro-1H-indole as a direct alkylating agent offers a convergent and efficient pathway to a wide variety of N-substituted 5-fluorotryptamines.[4][5] This guide will focus on the practical application of this key intermediate.

The Precursor: Synthesis and Reactivity of 3-(2-Bromoethyl)-5-fluoro-1H-indole

The cornerstone of this synthetic approach is the precursor, 3-(2-bromoethyl)-5-fluoro-1H-indole. Its preparation and subsequent reactivity are critical to the successful synthesis of the target tryptamines.

Synthesis of the Precursor

The most common and direct route to 3-(2-bromoethyl)-5-fluoro-1H-indole involves the bromination of 5-fluorotryptophol (3-(2-hydroxyethyl)-5-fluoro-1H-indole). This transformation can be achieved using various brominating agents, with phosphorus tribromide (PBr₃) being a common choice.

Experimental Protocol: Synthesis of 3-(2-Bromoethyl)-5-fluoro-1H-indole from 5-Fluorotryptophol

-

Reaction Setup: To a solution of 5-fluorotryptophol (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., diethyl ether, dichloromethane) under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C, add phosphorus tribromide (0.4 eq) dropwise with stirring.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the organic solvent used in the reaction.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-(2-bromoethyl)-5-fluoro-1H-indole.

Note: 3-(2-Bromoethyl)indoles can be unstable and should be used promptly or stored under an inert atmosphere at low temperatures.

Reactivity Profile

The key to the utility of 3-(2-bromoethyl)-5-fluoro-1H-indole lies in the electrophilic nature of the carbon atom bearing the bromine. This allows for a nucleophilic substitution reaction with a wide range of primary and secondary amines, leading to the formation of the desired tryptamine skeleton. The electron-rich indole nucleus can influence the reactivity of the bromoethyl side chain.

Synthesis of N-Substituted 5-Fluorotryptamines: A General Protocol

The reaction of 3-(2-bromoethyl)-5-fluoro-1H-indole with a primary or secondary amine is a direct and versatile method for the synthesis of a diverse library of 5-fluorotryptamines.

Experimental Protocol: General N-Alkylation of Amines

-

Reaction Setup: In a round-bottom flask, dissolve the amine (1.2-2.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Add a non-nucleophilic base (e.g., potassium carbonate, sodium hydride, or triethylamine; 2.0-3.0 eq).

-

Addition of Precursor: To this stirring mixture, add a solution of 3-(2-bromoethyl)-5-fluoro-1H-indole (1.0 eq) in the same solvent.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C and maintain for 4-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the desired N-substituted 5-fluorotryptamine.

| Parameter | Condition | Rationale |

| Solvent | DMF, Acetonitrile | Polar aprotic solvents facilitate the Sₙ2 reaction and dissolve the reactants. |

| Base | K₂CO₃, NaH, Et₃N | To deprotonate the amine (if primary or secondary) or to act as a scavenger for HBr. |

| Temperature | 60-80 °C | Provides sufficient energy to overcome the activation barrier of the reaction. |

| Reaction Time | 4-24 hours | Dependent on the nucleophilicity of the amine and steric hindrance. |

Synthetic Workflow and Mechanistic Overview

The synthesis of N-substituted 5-fluorotryptamines from 3-(2-bromoethyl)-5-fluoro-1H-indole follows a straightforward nucleophilic substitution pathway.

Sources

- 1. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. 5-Fluorotryptamine - Wikipedia [en.wikipedia.org]

- 4. diva-portal.org [diva-portal.org]

- 5. researchgate.net [researchgate.net]

The Ascendancy of 5-Fluoro-Indole Derivatives in Modern Pharmaceutical Research: A Technical Guide

Introduction: The Strategic Incorporation of Fluorine in the Privileged Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs with a vast array of biological activities.[1] From anti-inflammatory agents like Indomethacin to antiviral compounds such as Arbidol, the indole scaffold has proven to be a "privileged structure" in drug discovery.[2][3] In recent years, the strategic introduction of fluorine atoms into these scaffolds has emerged as a powerful tactic to refine and enhance their therapeutic potential.[4] Specifically, the 5-fluoro-indole core has garnered significant attention, serving as a key building block for a new generation of pharmaceuticals targeting a spectrum of diseases, from cancer to viral infections and metabolic disorders.[1][5][6]

The rationale for this focused interest lies in the unique physicochemical properties of fluorine.[7][8][9] As the most electronegative element, its incorporation into a molecule can profoundly influence its metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[1][8][10] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[9] This often translates to improved bioavailability and a longer half-life for the drug molecule.[5][9] This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of 5-fluoro-indole derivatives, offering field-proven insights for researchers and drug development professionals.

Core Synthetic Methodologies for the 5-Fluoro-Indole Nucleus

The construction of the 5-fluoro-indole core is achievable through several robust and versatile synthetic strategies. The choice of methodology is typically dictated by factors such as the availability of starting materials, the desired substitution pattern, and the scalability of the reaction.[1]

The Fischer Indole Synthesis: A Classic and Adaptable Route

The Fischer indole synthesis remains a foundational and widely employed method for constructing indole rings.[1][7] The process commences with the acid-catalyzed reaction of a 4-fluorophenylhydrazine with an appropriate aldehyde or ketone to form a hydrazone, which then undergoes cyclization to yield the 5-fluoro-indole derivative.[1][7]

Conceptual Workflow of the Fischer Indole Synthesis:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. goldbio.com [goldbio.com]

- 7. diva-portal.org [diva-portal.org]

- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

Thermodynamic Stability and Degradation Kinetics of 3-(2-Bromoethyl)-5-fluoro-1H-indole: A Technical Guide

Executive Summary

In modern drug discovery, tryptamine derivatives serve as foundational scaffolds for a vast array of neuroactive and oncological therapeutics. Among these precursors, 3-(2-bromoethyl)-5-fluoro-1H-indole (CAS: 127561-10-8) occupies a critical role. However, handling and formulating this compound requires a rigorous understanding of its thermodynamic profile. This whitepaper provides an in-depth mechanistic analysis of its stability, characterized by a dichotomy of thermodynamic extremes: a highly fortified, oxidation-resistant fluorinated aromatic core, juxtaposed against a hydrolytically labile alkyl halide side chain.

Thermodynamic Baseline: Structural Anatomy

The stability of 3-(2-bromoethyl)-5-fluoro-1H-indole is dictated by the disparate bond dissociation energies (BDE) of its functional groups.

-

The 5-Fluoroindole Core: The introduction of fluorine—the most electronegative element—at the 5-position fundamentally alters the electron density of the indole ring. Fluorine withdraws electron density via the inductive effect (-I) while simultaneously donating via resonance (+R). The resulting aromatic C–F bond is exceptionally strong, possessing a BDE of approximately 132.66 kcal/mol[1]. This immense energy barrier prevents homolytic cleavage and fortifies the ring against electrophilic attack.

-

The 2-Bromoethyl Moiety: Conversely, the aliphatic C–Br bond at the terminus of the ethyl chain is highly polarized and thermodynamically weak, with a BDE of roughly 66.6 kcal/mol[2]. The size mismatch between carbon's 2sp³ and bromine's 4p orbitals results in poor orbital overlap. This polarization renders the adjacent primary carbon highly electrophilic, making it the primary vector for degradation via nucleophilic substitution.

Quantitative Thermodynamic Parameters

The following table summarizes the quantitative stability metrics of the molecule's substructures, providing a predictive baseline for degradation behavior.

| Structural Moiety | Bond Type | Approx. Bond Dissociation Energy (BDE) | Primary Degradation Pathway | Relative Stability |

| 5-Fluoroindole Core | Aromatic C–F | ~132.66 kcal/mol | CYP450 Oxidation (Blocked) | Extremely High |

| Indole Core | Aromatic C–H | ~110.00 kcal/mol | Electrophilic Substitution | High |

| Bromoethyl Chain | Aliphatic C–Br | ~66.60 kcal/mol | Sₙ2 Hydrolysis / E2 Elimination | Low |

Oxidative Stability: The 5-Fluoro Advantage

In physiological and ambient oxidative environments, unsubstituted indoles are rapidly metabolized. Cytochrome P450 (CYP450) enzymes readily oxidize the electron-rich indole ring, leading to the formation of hydroxylated degradants such as oxindoles and indoxyls.

Strategic fluorination at the 5-position acts as a thermodynamic blockade. Because the activation energy required to break the C–F bond exceeds the oxidizing potential of standard biological and ambient oxidants, CYP450-mediated metabolism is effectively halted at this site[3]. This modification drastically increases the intrinsic half-life of the core scaffold during in vitro and in vivo applications.

Fig 1: Comparative metabolic pathways demonstrating CYP450 oxidation blockade by fluorination.

Hydrolytic Degradation: The Bromoethyl Vulnerability

While the core is stable, the 2-bromoethyl side chain is the Achilles' heel of the molecule. In the presence of aqueous media or protic solvents, 3-(2-bromoethyl)-5-fluoro-1H-indole undergoes spontaneous bimolecular nucleophilic substitution (Sₙ2).

Mechanistic Causality: Water molecules act as nucleophiles, attacking the electrophilic primary carbon from the backside (anti-periplanar to the bromine atom). As the oxygen-carbon bond forms, the weak C–Br bond breaks, displacing the bromide anion. This hydrolysis converts the precursor into 2-(5-fluoro-1H-indol-3-yl)ethanol (a tryptophol derivative). Elevated temperatures exponentially increase the kinetic energy of the system, allowing a greater fraction of molecules to overcome the ~66.6 kcal/mol activation barrier, thereby accelerating degradation.

Self-Validating Experimental Protocols for Stability Profiling

To accurately quantify the shelf-life and kinetic degradation rate (

Protocol: Accelerated Hydrolytic Degradation Kinetics (LC-MS/MS)

Objective: Determine the pseudo-first-order rate constant of C–Br hydrolysis in aqueous media.

-

Sample Preparation: Dissolve 3-(2-bromoethyl)-5-fluoro-1H-indole in a minimal volume of DMSO (to ensure solubility), then dilute to a 10 µM final concentration in 50 mM Phosphate Buffer (pH 7.4).

-

Thermal Incubation: Aliquot the solution into sealed amber glass vials (to prevent UV-induced homolytic C–Br cleavage). Incubate parallel sets at 25°C, 40°C, and 60°C.

-

Time-Course Sampling & Quenching: At predetermined intervals (e.g., 0, 1, 2, 4, 8, 24 hours), extract a 100 µL aliquot. Immediately mix with 300 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., deuterated indole).

-

Causality Check: Why cold ACN? The addition of organic solvent precipitates buffer salts, while the rapid temperature drop to 4°C removes the thermal energy required to reach the Sₙ2 transition state. This effectively "freezes" the kinetic profile at the exact timepoint, ensuring trustworthiness in the downstream quantification.

-

-

LC-MS/MS Analysis: Inject the quenched supernatant onto a C18 reverse-phase column. Monitor the disappearance of the parent mass (

-

Kinetic Derivation: Plot

versus time to calculate the rate constant (

Fig 2: Self-validating workflow for accelerated hydrolytic stability and kinetic profiling.

Formulation and Storage Directives

Based on the established thermodynamic vulnerabilities, the following storage parameters are strictly required to maintain the integrity of 3-(2-bromoethyl)-5-fluoro-1H-indole:

-

Temperature Control: Store strictly at -20°C . Suppressing ambient thermal energy prevents the molecules from overcoming the low activation energy barrier of the C–Br bond.

-

Moisture Exclusion: Must be stored in tightly sealed containers under an inert atmosphere (Argon or dry Nitrogen). Desiccants (e.g., activated molecular sieves) should be utilized to eliminate ambient water, which acts as the primary Sₙ2 nucleophile.

-

Actinic Protection: Store in opaque or amber vials. UV radiation provides sufficient energy to induce homolytic fission of the C–Br bond, generating highly reactive radical species that trigger cascading degradation.

References

- Source: PMC - National Institutes of Health (NIH)

- Title: Photodissociation dynamics of 3-bromo-1,1,1-trifluoro-2-propanol and 2-(bromomethyl) hexafluoro-2-propanol at 234 nm: Resonance-enhanced multiphoton ionization detection of Br (2Pj)

- Title: Comparing the metabolic stability of fluorinated versus non-fluorinated indoles Source: Benchchem URL

Sources

Halogenated Indole Building Blocks in Drug Discovery: A Comprehensive Technical Guide

Executive Summary

The indole scaffold is one of the most privileged structures in medicinal chemistry, forming the core of countless natural products, neurotransmitters, and synthetic therapeutics. However, the strategic introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) into the indole ring elevates its pharmacological potential exponentially. Halogenation is not merely a method to increase molecular weight; it is a precise tool for modulating lipophilicity, tuning the pKa of adjacent functional groups, blocking metabolic liabilities, and enabling highly directional non-covalent interactions with target proteins.

This technical guide provides an in-depth analysis of halogenated indole building blocks, exploring the physicochemical causality behind their efficacy, detailing state-of-the-art synthetic methodologies, and providing self-validating experimental protocols for their application in late-stage drug discovery.

The Physicochemical & Pharmacological Impact of Halogenation

To rationally design drugs using halogenated indoles, one must understand the distinct physicochemical properties imparted by different halogens.

Halogen Bonding (σ-Hole Interactions)

Historically, halogens were viewed solely as hydrophobic, electron-withdrawing moieties. However, heavier halogens (chlorine, bromine, and iodine) exhibit an anisotropic charge distribution. While the equatorial region of the halogen is electronegative, the pole along the R–X bond axis features a region of positive electrostatic potential known as the σ-hole .

This σ-hole allows the halogen to act as a Lewis acid, forming highly directional, non-covalent "halogen bonds" with Lewis bases (such as the oxygen of backbone carbonyls in protein binding pockets). The strength of the halogen bond increases with the polarizability and size of the halogen (I > Br > Cl >> F). Harnessing these interactions allows medicinal chemists to rationally optimize binding affinity and target residence time .

Bioisosterism and Metabolic Stability

Fluorine, due to its high electronegativity and small van der Waals radius (closely mimicking hydrogen), is primarily used to block cytochrome P450-mediated oxidative metabolism. Conversely, chlorine and bromine are often utilized to fill hydrophobic pockets, increasing the overall logP of the molecule and enhancing cell membrane permeability.

Table 1: Physicochemical Properties of Halogen Substituents

| Halogen | Electronegativity (Pauling) | Van der Waals Radius (Å) | σ-Hole Strength | Primary Medicinal Role |

| Fluorine (F) | 3.98 | 1.47 | Negligible | Metabolic stability, pKa modulation |

| Chlorine (Cl) | 3.16 | 1.75 | Weak | Lipophilicity, weak halogen bonding |

| Bromine (Br) | 2.96 | 1.85 | Moderate | Steric bulk, moderate halogen bonding |

| Iodine (I) | 2.66 | 1.98 | Strong | Strong halogen bonding, target engagement |

Synthetic Strategies for Halogenated Indoles

The synthesis of halogenated indoles requires regiochemical control. The C3 position of the indole ring is the most nucleophilic, making direct electrophilic halogenation (using N-halosuccinimides) relatively straightforward. However, functionalizing the C2 position is traditionally challenging.

Breakthrough in C2-Iodoindole Synthesis

C2-iodoindoles are highly valuable building blocks due to the lability of the C–I bond in cross-coupling reactions. A recent breakthrough demonstrated a mild, transition-metal-free Finkelstein-type halide exchange to convert readily available C2-chloroindoles into C2-iodoindoles .

Causality of the Reaction: The reaction utilizes Potassium Iodide (KI) as the iodide source and Trifluoroacetic Acid (TFA) in dichloromethane. The strong acid is crucial for protonating the C3 position of the indole, generating a reactive indolium intermediate. This transient loss of aromaticity facilitates the nucleophilic attack of the iodide ion at the C2 position, driving the halide exchange forward under ambient conditions.

Synthetic workflow for metal-free preparation of C2-iodoindoles via Finkelstein exchange.

Experimental Protocol: Late-Stage Suzuki-Miyaura Cross-Coupling

Halogenated indoles are prime candidates for palladium-catalyzed cross-coupling. The following is a self-validating, step-by-step protocol for the Suzuki-Miyaura coupling of a bromoindole building block with an aryl boronic acid.

Step 1: Reaction Setup (Inert Atmosphere)

-

Action: Charge an oven-dried Schlenk flask with 5-bromoindole (1.0 equiv), arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Causality: The slight excess of boronic acid compensates for potential protodeboronation side-reactions. K₂CO₃ acts as the inorganic base to form the reactive trihydroxyboronate species, which is highly nucleophilic and crucial for the transmetalation step. Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which drastically accelerates the final reductive elimination step.

Step 2: Solvent Addition and Degassing

-

Action: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Purge the solution with N₂ for 10 minutes.

-

Causality: Water is essential to dissolve the K₂CO₃ and facilitate boronate formation. Degassing the solvent removes dissolved oxygen, preventing the oxidative homocoupling of the boronic acid and protecting the active Pd(0) catalyst from degradation.

Step 3: Heating and Self-Validating Monitoring

-

Action: Heat the mixture to 90°C. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) and LC-MS.

-

Self-Validation: The reaction is validated as proceeding when the UV-active spot corresponding to 5-bromoindole disappears, and a new, lower Rf spot emerges. The lower Rf is driven by the increased molecular weight and polarity of the resulting biaryl indole product. LC-MS should confirm the exact [M+H]+ mass of the cross-coupled product.

Step 4: Quenching and Workup

-

Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Causality: Brine effectively removes the water-miscible 1,4-dioxane and inorganic salts. Na₂SO₄ removes residual water prior to concentration, preventing the hydrolysis of any sensitive functional groups during rotary evaporation.

Mechanistic catalytic cycle of Suzuki-Miyaura cross-coupling with a bromoindole.

Case Studies: Multi-Halogenated Indoles in Antimicrobial Discovery

The strategic placement of multiple halogens on the indole core has recently yielded highly potent therapeutic candidates. A 2025 study demonstrated that multi-halogenated indoles act as powerful antifungal agents against drug-resistant Candida species .

Researchers discovered that di-halogenated derivatives, specifically 4,6-dibromoindole and 5-bromo-4-chloroindole , exhibited fungicidal activity that outperformed standard-of-care drugs like ketoconazole.

-

Mechanism of Action: Quantitative Structure-Activity Relationship (QSAR) models revealed that halogen substitution at the C4, C5, and C6 positions optimizes the electron-withdrawing and hydrophobic properties of the scaffold. This specific electronic modulation allows the molecules to disrupt hyphal networks, inhibit biofilm formation, and induce reactive oxygen species (ROS) accumulation within the fungal cells, leading to targeted cell death with minimal mammalian cytotoxicity.

Conclusion

Halogenated indoles are far more than simple synthetic intermediates; they are highly tunable pharmacophores. By understanding the causality behind halogen bonding, steric bulk, and electronic modulation, drug discovery professionals can leverage these building blocks to overcome metabolic liabilities and enhance target affinity. Coupled with modern synthetic techniques like Finkelstein halide exchanges and palladium-catalyzed cross-couplings, the halogenated indole remains a premier scaffold for the development of next-generation therapeutics.

References

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Journal of Medicinal Chemistry (2013) URL:[Link]

-

Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions Organic Letters (2025) URL:[Link]

-

Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species International Journal of Molecular Sciences (2025) URL:[Link]

Methodological & Application

Protocol for synthesizing 5-fluorotryptamine using 3-(2-bromoethyl)-5-fluoro-1H-indole

I am unable to provide a detailed protocol for the synthesis of 5-fluorotryptamine. My purpose is to be helpful and harmless, and providing instructions for the creation of potentially psychoactive or otherwise harmful substances is outside the scope of my safety guidelines.

Synthesizing chemical compounds requires specialized knowledge, equipment, and a controlled laboratory environment to ensure safety and legality. The chemicals and procedures involved can be hazardous if not handled correctly.

Application Note: Nucleophilic Substitution Strategies for 3-(2-Bromoethyl)-5-fluoro-1H-indole

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Molecule of Interest: 3-(2-Bromoethyl)-5-fluoro-1H-indole (CAS: 127561-10-8)[1]

Executive Summary & Scientific Context

In the landscape of neuropharmacology and oncology, tryptamine derivatives are privileged scaffolds. Specifically, 5-fluorotryptamines are highly valued as potent serotonin (5-HT) receptor agonists (e.g., 5-HT1A, 5-HT1B/1D) and as highly sensitive

The compound 3-(2-bromoethyl)-5-fluoro-1H-indole serves as a premier electrophilic building block for synthesizing these derivatives[1]. The primary alkyl bromide at the C3-ethyl position is perfectly primed for bimolecular nucleophilic substitution (

Mechanistic Causality & Reaction Optimization

As experienced synthetic chemists, we must look beyond the basic

The Causality of Base Selection

The indole nitrogen (

-

Solution: We utilize mild, non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) , or mild inorganic bases like Potassium Carbonate (

) [4][5]. These bases are strong enough to scavenge the hydrobromic acid (HBr) byproduct generated during the reaction, driving the equilibrium forward, but weak enough to leave the indole

Solvent Dynamics

The choice of solvent dictates the reaction trajectory:

-

Polar Aprotic Solvents (DMF, Acetonitrile): These are the gold standard for this substitution[6]. They solvate the cations (from the base) while leaving the nucleophile relatively unsolvated and highly reactive, significantly accelerating the

pathway. -

Protic Solvents (Ethanol): Utilized primarily when reacting with highly volatile, low-molecular-weight amines (e.g., dimethylamine) in sealed pressure vessels. Ethanol provides a safe, miscible medium for dissolving gaseous amines at lower temperatures[7].

Self-Validating Analytical Cues

A robust protocol must be self-validating. The starting material, 3-(2-bromoethyl)-5-fluoro-1H-indole, exhibits a classic 1:1 isotopic mass distribution in LC-MS due to the

Workflow & Mechanistic Visualizations

The following diagrams map the standard operational workflow and the mechanistic logic governing the reaction pathways.

Caption: Standardized operational workflow for the nucleophilic substitution of bromoethyl indoles.

Caption: Mechanistic logic showing the desired SN2 pathway versus competing side reactions.

Quantitative Data Summary

The table below synthesizes the optimal conditions based on the class of the incoming nucleophile, providing expected yields and kinetic parameters derived from analogous tryptamine syntheses[4][8].

| Nucleophile Class | Example Reagent | Base | Solvent | Temp (°C) | Time (h) | Expected Yield |

| Secondary Amine | Piperidine derivatives | TEA or DIPEA (1.5 eq) | DMF | 25 - 50 | 16 - 70 | 75 - 85% |

| Volatile Amine | Dimethylamine (gas/sol.) | None (Excess Amine) | Ethanol | 80 (Sealed) | 2 - 4 | 80 - 90% |

| Primary Amine | Benzylamine | DIPEA (2.0 eq) | Acetonitrile | 60 | 12 - 24 | 60 - 75% |

| Thiolate | Thiophenol | Acetonitrile | 25 - 40 | 8 - 12 | 85 - 95% |

Step-by-Step Experimental Protocols

Protocol A: Amination with Complex Secondary Amines (e.g., Piperidines)

This protocol is optimized for bulky or complex secondary amines where reaction kinetics are slower, necessitating a highly polar aprotic solvent like DMF[4].

-

Preparation: To an oven-dried, argon-purged 50 mL round-bottom flask, add the secondary amine hydrochloride salt (1.1 mmol) and anhydrous DMF (10 mL).

-

Base Addition: Add Triethylamine (TEA) or DIPEA (3.0 mmol). Stir for 10 minutes at room temperature to ensure the free-basing of the amine.

-

Electrophile Addition: Slowly add 3-(2-bromoethyl)-5-fluoro-1H-indole (1.0 mmol, 242 mg) as a solution in DMF (2 mL) dropwise to the stirring mixture.

-

Reaction Execution: Stir the resulting solution at ambient temperature (or up to 50 °C for sterically hindered amines) for 16–70 hours.

-

In-Process Control (IPC): Monitor via TLC (10% MeOH in DCM with 1%

). The starting material ( -

Quench & Extraction: Add 30 mL of distilled water dropwise to precipitate the product or force it into an organic phase. Extract with Ethyl Acetate (3 x 20 mL).

-

Washing: Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF. Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Purify via silica gel flash chromatography or recrystallization (e.g., from cyclohexane/ethanol)[4].

Protocol B: Amination with Volatile Aliphatic Amines

This protocol utilizes a sealed pressure vessel to prevent the escape of low-boiling amines (e.g., dimethylamine)[7].

-

Preparation: Cool 15 mL of absolute ethanol to 0 °C in an ice bath.

-

Amine Saturation: Bubble dimethylamine gas into the cold ethanol for 30 minutes, or alternatively, use a commercially available 33% solution of dimethylamine in absolute ethanol (approx. 10 mmol).

-

Electrophile Addition: Add 3-(2-bromoethyl)-5-fluoro-1H-indole (1.0 mmol, 242 mg) to the cold solution.

-

Reaction Execution: Transfer the mixture to a Teflon-lined pressure vessel. Seal tightly and heat at 80 °C behind a blast shield for 2 to 4 hours.

-

Workup: Cool the vessel completely to room temperature before carefully unsealing. Concentrate the mixture under reduced pressure to remove ethanol and excess volatile amine.

-

Purification: Dissolve the crude residue in 1M HCl (aqueous) and wash with diethyl ether to remove non-basic impurities. Basify the aqueous layer with 2M NaOH to pH 10, and extract the free-base tryptamine with DCM. Dry and concentrate to yield the pure 5-fluoro-N,N-dimethyltryptamine derivative.

Protocol C: Thiolation via Inorganic Base

For softer nucleophiles like thiols, mild inorganic bases in acetonitrile provide an exceptionally clean reaction profile.

-

Preparation: In a 25 mL flask under nitrogen, dissolve the thiol (1.2 mmol) in anhydrous Acetonitrile (10 mL).

-

Base Addition: Add finely powdered, anhydrous

(2.0 mmol). Stir for 15 minutes at room temperature to generate the thiolate anion. -

Electrophile Addition: Add 3-(2-bromoethyl)-5-fluoro-1H-indole (1.0 mmol, 242 mg) in one portion.

-

Reaction Execution: Stir at room temperature to 40 °C for 8–12 hours.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the inorganic salts. Wash the pad with additional acetonitrile. Concentrate the filtrate in vacuo.

-

Purification: The crude product is typically very clean but can be passed through a short silica plug (eluting with Hexane/EtOAc) to ensure analytical purity.

References

-

Diva-Portal. "Synthesis of 5-Fluoroindole-5-13C." Diva-Portal Academic Archive. Available at:[Link]

-

MDPI. "Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents." Molecules, 2021. Available at:[Link]

-

PubMed / NIH. "A novel fluorinated tryptamine with highly potent serotonin 5-HT1A receptor agonist properties." Bioorganic & Medicinal Chemistry Letters, 2001. Available at:[Link]

-

PrepChem. "Synthesis of 3-{2-[4-(2-toluyl)piperidyl]ethyl}indole." PrepChem Database. Available at:[Link]

-

PrepChem. "Synthesis of 5-Nitro-3-(2-bromoethyl)indole." PrepChem Database. Available at:[Link]

-

The Hive Archive. "DMT synthese via bromoethylindole." Tryptamine Chemistry Archives. Available at:[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. diva-portal.org [diva-portal.org]

- 3. A novel fluorinated tryptamine with highly potent serotonin 5-HT1A receptor agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. rsc.org [rsc.org]

- 6. prepchem.com [prepchem.com]

- 7. DMT synthese via bromoethylindole , Hive Tryptamine Chemistry [chemistry.mdma.ch]

- 8. mdpi.com [mdpi.com]

Application Note: Procedures for the Amination of 3-(2-Bromoethyl)-5-fluoro-1H-indole

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, mechanistically grounded guide for the nucleophilic amination of 3-(2-bromoethyl)-5-fluoro-1H-indole to yield 5-fluorotryptamine derivatives.

Mechanistic Rationale & Reaction Design

The synthesis of 5-fluorotryptamine derivatives frequently utilizes 3-(2-bromoethyl)-5-fluoro-1H-indole as a versatile electrophilic precursor[1]. Tryptamine derivatives are critical building blocks for neuroactive compounds and antitumor agents, making their efficient synthesis a priority in medicinal chemistry[2]. While alternative routes like the decarboxylation of tryptophan exist[3], the direct amination of 3-(2-bromoethyl)indoles allows for the rapid generation of diverse, custom N-alkylated libraries.

Causality in Reagent Selection

The transformation relies on a bimolecular nucleophilic substitution (

-

Finkelstein Activation: The addition of catalytic sodium iodide (NaI) facilitates a Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide in situ. Iodide is a superior leaving group due to its larger polarizability and weaker carbon-halogen bond, which significantly lowers the activation energy for the subsequent

attack by the amine. -

Controlling Over-Alkylation: Primary amines can react multiple times with the alkyl bromide, leading to secondary and tertiary amine byproducts (dimerization/trimerization). To enforce pseudo-first-order kinetics and favor the mono-alkylated product, a massive stoichiometric excess of the amine (10–30 equivalents) is employed.

-

Indole N-Alkylation Avoidance: The indole nitrogen (N1) has a pKa of ~16.2 and is weakly nucleophilic. By avoiding strong bases (like NaH) and relying only on the basicity of the reacting amine or mild inorganic bases (e.g.,

), the reaction remains highly chemoselective for the alkyl bromide.

Process Visualization

Fig 1: Mechanistic workflow for the amination of 3-(2-bromoethyl)-5-fluoro-1H-indole.

Quantitative Reaction Parameters

The following table summarizes the optimized empirical data for synthesizing various 5-fluorotryptamine derivatives based on the choice of the nucleophilic amine.

| Target Product | Amine Reagent | Equivalents | Solvent | Temp (°C) | Time (h) | Expected Yield |

| 5-Fluorotryptamine | Ammonia ( | 30.0 | Methanol | 60 | 24 | 45–55% |

| 5-Fluoro-N-methyltryptamine | Methylamine ( | 15.0 | Ethanol | 65 | 18 | 60–70% |

| 5-Fluoro-N,N-dimethyltryptamine | Dimethylamine ( | 10.0 | THF | 70 | 16 | 80–90% |

| 5-Fluoro-3-(2-(piperidin-1-yl)ethyl)-1H-indole | Piperidine (Neat or in DMF) | 3.0 | DMF | 80 | 12 | 85–95% |

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Fluoro-N,N-dimethyltryptamine (Tertiary Amine)

This protocol utilizes a sealed vessel. The use of a sealed pressure vessel is non-negotiable when employing volatile amines such as dimethylamine (bp ~7 °C). Heating the reaction mixture generates internal pressure, which maintains the amine in the liquid phase, thereby maximizing the collision frequency between the nucleophile and the electrophile.

-

Preparation: To a heavy-walled glass pressure vessel equipped with a magnetic stir bar, add 3-(2-bromoethyl)-5-fluoro-1H-indole (1.00 g, 4.13 mmol, 1.0 eq).

-

Catalyst & Base: Add sodium iodide (NaI) (0.06 g, 0.41 mmol, 0.1 eq) and anhydrous potassium carbonate (

) (0.86 g, 6.20 mmol, 1.5 eq). The -

Amine Addition: Working inside a fume hood, add 20.6 mL of a 2.0 M solution of dimethylamine in THF (41.3 mmol, 10.0 eq).

-

Reaction: Seal the pressure vessel tightly. Heat the mixture in an oil bath at 70 °C with vigorous stirring for 16 hours.

-

Quench & Evaporation: Remove the vessel from the heat and allow it to cool completely to room temperature. Safety Note: Do not open the vessel while warm. Carefully vent the vessel, filter the suspension to remove inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification: Proceed to the Acid-Base Extraction protocol (Section 5).

Protocol B: Synthesis of 5-Fluorotryptamine (Primary Amine)

Direct amination with ammonia to yield a primary amine is statistically prone to over-alkylation. To enforce pseudo-first-order kinetics and favor the primary amine, a massive stoichiometric excess of ammonia is employed.

-

Preparation: In a heavy-walled pressure flask, dissolve 3-(2-bromoethyl)-5-fluoro-1H-indole (1.00 g, 4.13 mmol, 1.0 eq) in 17.7 mL of 7M Ammonia in Methanol (124 mmol, 30.0 eq).

-

Reaction: Seal the flask securely and heat at 60 °C with continuous stirring for 24 hours.

-

Workup: Cool the reaction mixture to 0 °C in an ice bath before opening to minimize the loss of residual ammonia. Evaporate the methanol and unreacted ammonia under reduced pressure.

-

Purification: Because dimerization cannot be entirely eliminated, purify the crude residue via flash column chromatography using a highly polar eluent system (Dichloromethane : Methanol : Aqueous

= 90 : 9 : 1). The primary amine will elute slower than the secondary amine dimer.

Self-Validating Systems & Quality Control

To ensure scientific trustworthiness, the workflow incorporates self-validating physical property checks that confirm reaction success without immediate reliance on LC-MS or NMR.

1. Acid-Base Extraction (Self-Validating Purification): Because the desired tryptamine product contains a basic aliphatic amine (pKa ~9.5–10.5), it becomes protonated and highly water-soluble under acidic conditions.

-

Procedure: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) and extract twice with 1M HCl.

-

Validation: Unreacted starting material and neutral impurities remain in the organic phase (discard). The product is now in the aqueous acidic layer. Basify the aqueous layer with 2M NaOH until the pH > 10. The aqueous layer will immediately turn cloudy as the freebase tryptamine precipitates out of solution. If the aqueous phase yields no precipitate or extractable mass upon basification, it definitively indicates the

reaction failed. Extract the cloudy aqueous layer with Dichloromethane (DCM), dry over

2. TLC Monitoring: The starting material (3-(2-bromoethyl)-5-fluoro-1H-indole) is highly non-polar and migrates near the solvent front in 1:1 EtOAc/Hexane. The aminated product is highly polar and will remain at the baseline in this solvent system. The appearance of a baseline spot that stains positive with Ninhydrin (indicating primary/secondary amines) or Dragendorff's reagent (indicating tertiary amines) provides immediate, visual validation of amine incorporation.

References[1] Feasibility of Developing Radiotracers for MDM2: Synthesis and Preliminary Evaluation of an 18F-Labeled Analogue of the MDM2 Inhibitor SP-141. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKAr91N7veiR8uwmaJYZO1Vk5PZ1nmHLg2znN8KzEp0hSaEs-rNXgQ8EVWH9eO5kXKUGSo259KkU9EaaCE6efwvFSRTXocmQcXb_ax1_osWUJWtZV3fXElSmu8L3R2vRi3rVLnNx9rpll5yco=[3] EFFICIENT SYNTHESIS OF TRYPTAMINE. Source: clockss.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEQhyzeNcEShMi73YQQdQP5x6saMuUYK4m2vcQGceYmORWC_fYhMvRYwTeBRy3VE7i2IqPy2lVmd_msNtu4MoCbJNtc_E3dtQ7_hizLIAn7akZBBJ7ItarXCBgp95G_S0THVCDeLi4OmjmQqjTRmFOoBba5mHHLZ-bldqDkXZ1gdO4Mib9mIHZHIqN[2] Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtYQDV7VT7DlRe5MPhc5azqwPrm-Mgef77QifHX1AoMeSNQC4MYKbEUI-0thYeZN_TWCl3LagCb7gdj93Yjz_iAvVtFv2C2guL8MLVHKwLtdFL-I0cr05hYGBrEISuO1jplI-YDnG3d_yaI78=

Sources

- 1. Feasibility of Developing Radiotracers for MDM2: Synthesis and Preliminary Evaluation of an 18F-Labeled Analogue of the MDM2 Inhibitor SP-141 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Using 3-(2-bromoethyl)-5-fluoro-1H-indole to synthesize melatonin analogs

Application Note: High-Purity Synthesis of Melatonin Analogs Using 3-(2-bromoethyl)-5-fluoro-1H-indole

Abstract

This application note details a high-fidelity protocol for synthesizing 5-fluoro-melatonin (N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide) utilizing 3-(2-bromoethyl)-5-fluoro-1H-indole as the electrophilic scaffold. Unlike direct amination methods that suffer from poly-alkylation and low yields, this guide employs a modified Gabriel Synthesis strategy. This approach ensures mono-amination selectivity and high purity of the tryptamine intermediate. The 5-fluoro substitution serves as a critical bioisostere for the 5-methoxy group of endogenous melatonin, offering altered metabolic stability profiles (blocking CYP1A2 hydroxylation) and modified receptor binding kinetics at MT1/MT2 sites.

Strategic Chemical Overview

The synthesis of melatonin analogs hinges on the efficient construction of the tryptamine backbone. The starting material, 3-(2-bromoethyl)-5-fluoro-1H-indole , presents a labile alkyl bromide prone to nucleophilic attack.

-

The Challenge: Direct reaction with ammonia or simple amines often leads to dimerization (formation of secondary amines) or elimination to the vinyl indole.

-

The Solution (Gabriel Synthesis): We utilize potassium phthalimide as a "masked" ammonia equivalent. The bulky phthalimide anion undergoes a clean SN2 substitution with the primary bromide. Subsequent hydrazinolysis releases the primary amine (5-fluorotryptamine) without risk of over-alkylation.

-

Final Functionalization: Selective N-acetylation yields the target melatonin analog.

Reaction Pathway Visualization

Figure 1: Stepwise synthetic route from bromoethyl indole to 5-fluoro-melatonin.

Experimental Protocols

Step 1: Nucleophilic Substitution (Gabriel Coupling)

Objective: Displace the bromide leaving group with phthalimide to form N-[2-(5-fluoro-1H-indol-3-yl)ethyl]phthalimide.

Reagents:

-

3-(2-bromoethyl)-5-fluoro-1H-indole (1.0 equiv)

-

Potassium Phthalimide (1.2 equiv)

-

Dimethylformamide (DMF), anhydrous

-

Potassium Carbonate (0.1 equiv, catalytic)

Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Dissolve 3-(2-bromoethyl)-5-fluoro-1H-indole (e.g., 5.0 g, 20.6 mmol) in anhydrous DMF (50 mL).

-

Note: DMF is critical for solubilizing the phthalimide salt and promoting the SN2 mechanism.

-

-

Addition: Add Potassium Phthalimide (4.58 g, 24.7 mmol) and catalytic K₂CO₃ (0.28 g). The mixture will appear as a suspension.

-

Reaction: Heat the mixture to 90°C for 12–16 hours under nitrogen.

-

Monitoring: Check TLC (Hexane:EtOAc 7:3). The starting bromide (high Rf) should disappear, replaced by the phthalimide adduct (lower Rf, UV active).

-

-

Workup:

-

Cool to room temperature.[1]

-

Pour the reaction mixture into ice-cold water (250 mL) with vigorous stirring. The product should precipitate as a white/off-white solid.

-

Filter the solid and wash copiously with water to remove residual DMF and salts.

-

Purification: Recrystallize from Ethanol/Water or dry under vacuum if purity >95% by NMR.

-

Step 2: Deprotection (Hydrazinolysis)

Objective: Cleave the phthalimide group to liberate 5-fluorotryptamine.

Reagents:

-

Phthalimide Intermediate (from Step 1)

-

Hydrazine Hydrate (3.0 equiv, 80% solution)

-

Ethanol (Absolute)

Protocol:

-

Suspension: Suspend the dried phthalimide intermediate (5.0 g, 16.2 mmol) in Ethanol (100 mL).

-

Cleavage: Add Hydrazine Hydrate (2.4 mL, ~48 mmol) dropwise.

-

Reflux: Heat to reflux (80°C). Within 1–2 hours, the solution often clears, followed by the precipitation of phthalhydrazide byproduct (white bulky solid).

-

Workup:

-

Cool to room temperature.[1]

-

Acidification: Carefully acidify with 2M HCl to pH ~2. This solubilizes the tryptamine as the hydrochloride salt while keeping phthalhydrazide insoluble.

-

Filter off the phthalhydrazide solid.

-

Basification: Basify the filtrate with 2M NaOH to pH >10. The free amine (5-fluorotryptamine) will oil out or precipitate.

-

Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry organics over Na₂SO₄ and concentrate in vacuo.

-

Stability Note: Tryptamines are sensitive to oxidation. Use immediately in Step 3 or store under Argon at -20°C.

-

Step 3: Selective N-Acetylation

Objective: Acetylate the primary amine to form 5-fluoro-melatonin.

Reagents:

-

5-Fluorotryptamine (1.0 equiv)

-

Acetic Anhydride (1.1 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

Dichloromethane (DCM), anhydrous

Protocol:

-